3-Amino-4-phenylbutanoic acid

Descripción general

Descripción

3-Amino-4-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as β-Phenylalanine and DL-β-Homophenylalanine . This compound is a white crystalline solid that is soluble in water and organic solvents . It has a melting point of 270-275°C and a boiling point of 329.5°C at 760 mmHg .

Métodos De Preparación

3-Amino-4-phenylbutanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethyl chloroacetate to form 3-cyano-4-phenylbutanoic acid, which is then hydrolyzed to yield this compound . Another method involves the reduction of 3-nitro-4-phenylbutanoic acid using hydrogen in the presence of a palladium catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Análisis De Reacciones Químicas

3-Amino-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3-oxo-4-phenylbutanoic acid.

Reduction: Reduction of 3-nitro-4-phenylbutanoic acid yields this compound.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen, palladium catalysts, and halogens. The major products formed from these reactions are typically derivatives of this compound, such as 3-oxo-4-phenylbutanoic acid and halogenated derivatives .

Aplicaciones Científicas De Investigación

Chemistry

3-Amino-4-phenylbutanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in drug development and material science.

Biology

The compound is extensively studied for its role in:

- Enzyme Catalysis : The amino group can form hydrogen bonds with enzyme active sites, influencing their catalytic activity.

- Protein Synthesis : It enhances protein synthesis in neuronal cells, particularly under stress conditions, which is crucial for maintaining cellular function.

Medicine

The therapeutic potential of this compound is notable, especially in:

- Neurological Disorders : It has shown neuroprotective effects and potential benefits in treating conditions like Alzheimer's disease by improving protein synthesis rates in affected cells.

Case Study: Alzheimer's Disease

In a study involving astrocytic cell models of Alzheimer's disease, treatment with this compound resulted in significant improvements in protein synthesis rates, suggesting a role in enhancing cellular function under stress conditions.

Diabetes Treatment

Derivatives of this compound have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors are promising for the treatment or prevention of type 2 diabetes .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the dipeptidyl peptidase-IV enzyme, it prevents the breakdown of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . Additionally, it acts as a GABA receptor agonist, which can have anxiolytic effects .

Comparación Con Compuestos Similares

3-Amino-4-phenylbutanoic acid is similar to other compounds such as:

Phenylbutyric acid: Both compounds have a phenyl group attached to a butanoic acid backbone, but phenylbutyric acid lacks the amino group.

Phenibut: This compound is a derivative of this compound and acts as a GABA receptor agonist.

β-Phenylalanine: This is another name for this compound, highlighting its structural similarity to the amino acid phenylalanine.

The uniqueness of this compound lies in its combination of an amino group and a phenyl group on the butanoic acid backbone, which imparts specific chemical and biological properties .

Actividad Biológica

3-Amino-4-phenylbutanoic acid, also known as DL-beta-homophenylalanine, is a beta-amino acid that has garnered attention due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

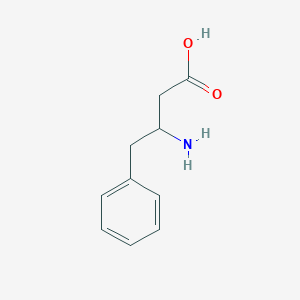

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- IUPAC Name: this compound

- CAS Number: 131270-08-1

The compound exists in two enantiomeric forms: (R)- and (S)-3-amino-4-phenylbutanoic acid. The (R)-enantiomer is particularly noted for its distinct biological activity compared to its (S)-counterpart .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activities. The phenyl group enhances hydrophobic interactions, stabilizing the compound within binding pockets, which modulates biochemical pathways relevant to various physiological processes .

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research has demonstrated that derivatives of this compound serve as effective inhibitors of the DPP-IV enzyme. DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes .

2. Neuroprotective Effects

Studies indicate that certain derivatives of this compound exhibit neuroprotective properties by modulating opioid receptors. For instance, the compound has been shown to augment met-enkephalin-induced antinociception, suggesting potential applications in pain management and neurodegenerative diseases .

3. Antioxidant Activity

Some investigations have highlighted the antioxidant properties of this compound, which may contribute to cellular protection against oxidative stress. This activity is particularly relevant in the context of neuroprotection and inflammation .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| DPP-IV Inhibition | Enhances insulin secretion | |

| Neuroprotective Effects | Augments met-enkephalin-induced antinociception | |

| Antioxidant Activity | Protects against oxidative stress |

Case Study: DPP-IV Inhibitors

A study published in Journal of Medicinal Chemistry explored various derivatives of this compound as DPP-IV inhibitors. The results indicated that modifications to the phenyl ring significantly impacted inhibitory potency, highlighting the importance of structural optimization for therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Hydrogenation : Utilizing chiral catalysts to selectively produce the (R)-enantiomer from α,β-unsaturated esters.

- Chiral Pool Synthesis : Employing naturally occurring chiral molecules as starting materials to induce chirality.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions to yield various derivatives with enhanced biological activities .

Propiedades

IUPAC Name |

3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298932 | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15099-85-1 | |

| Record name | β-Aminobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015099851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15099-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in the patent US 7,265,128 B2?

A1: The patent focuses on novel 3-Amino-4-phenylbutanoic acid derivatives. These derivatives are investigated for their potential as dipeptidyl peptidase inhibitors. [] The research highlights their potential application in the treatment or prevention of diabetes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.